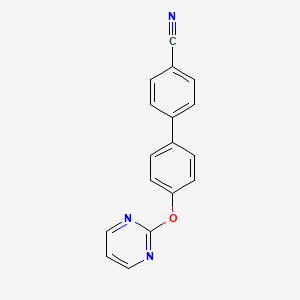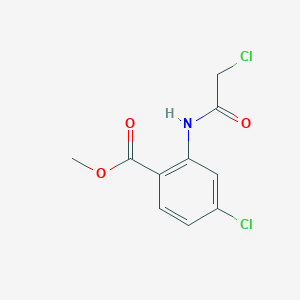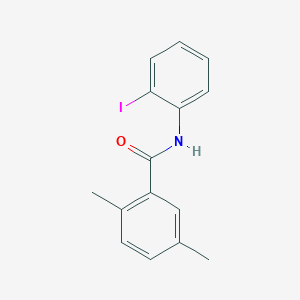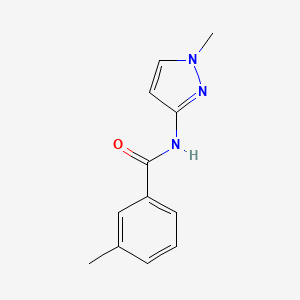
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of P2X7 receptors, which are involved in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile involves the inhibition of this compound receptors. This compound receptors are ionotropic receptors that are activated by extracellular ATP. Activation of this compound receptors results in the influx of calcium ions and the release of pro-inflammatory cytokines. Inhibition of this compound receptors by this compound results in the reduction of calcium influx and cytokine release, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the expression of pain-related genes, such as c-fos and substance P, in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile in lab experiments is its specificity for this compound receptors. The compound has been shown to have minimal effects on other P2X receptors, making it a useful tool for studying the role of this compound receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile. One direction is the development of more potent and selective this compound receptor antagonists. Another direction is the investigation of the compound's potential therapeutic effects in human clinical trials. Additionally, the role of this compound receptors in other pathological conditions, such as cancer and infectious diseases, could be further explored using this compound.
Méthodes De Synthèse
The synthesis of 4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile involves the reaction between 4-bromo-2-fluorophenol and 2-aminopyrimidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of the desired product. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
4-(4-Pyrimidin-2-yloxyphenyl)benzonitrile has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of this compound receptors, which are involved in various pathological conditions such as chronic pain, inflammation, and neurodegenerative diseases. The compound has been shown to have potential therapeutic effects in animal models of these diseases.
Propriétés
IUPAC Name |
4-(4-pyrimidin-2-yloxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-12-13-2-4-14(5-3-13)15-6-8-16(9-7-15)21-17-19-10-1-11-20-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSSFDNMZEMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)
![3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide](/img/structure/B7532434.png)



![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![4-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7532490.png)
![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532499.png)
![2-[4-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7532500.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
